4-Bromo-3-fluorobenzene-1-carbothioamide
Description
Contextualization of Halogenated Benzenecarbothioamides and Their Structural Significance
The presence of different halogens on the aromatic ring, as would be the case in derivatives of 4-bromo-3-fluorobenzene, offers a platform for regioselective reactions. For example, an iodine atom is often preferred for metal-catalyzed cross-coupling reactions and exhibits a higher reaction rate compared to bromine. ossila.com On the other hand, a fluorine atom can be favorable for nucleophilic aromatic substitution, where it is displaced by a nucleophile. ossila.com This differential reactivity is a cornerstone of modern synthetic strategy, enabling the construction of complex molecules from simpler, halogenated precursors.
While direct research on 4-Bromo-3-fluorobenzene-1-carbothioamide is limited, the broader class of halogenated phenyl carbothioamides has been recognized for its importance as intermediates in the synthesis of biologically active compounds. For example, 3-bromo-4-isobutyloxyphenyl carbothioamide is a key intermediate in the synthesis of febuxostat, a drug used for treating gout. researchgate.netatlantis-press.com This highlights the potential of halogenated benzenecarbothioamides as building blocks in medicinal chemistry.
Fundamental Role of Carbothioamide Functionality in Organic Synthesis and Derived Properties
The carbothioamide group (-C(=S)NH2) is the sulfur analog of an amide group and is a key functional group in organic chemistry. Its presence in a molecule imparts distinct chemical properties and reactivity. The thioamide functionality is a versatile synthon, participating in a wide array of chemical transformations to form various heterocyclic compounds.
Heterocyclic compounds derived from carbothioamides, such as 1H-pyrazole-1-carbothioamide, are frequently utilized in the design and development of novel therapeutic agents. nih.govacs.org The pyrazoline core, which can be synthesized from precursors containing a carbothioamide moiety, has shown potential anticancer activity. nih.govacs.org Furthermore, compounds incorporating the 1H-pyrazole-1-carbothioamide structure have demonstrated a broad spectrum of biological activities, including antibacterial, antifungal, antiviral, antimalarial, antioxidant, and anti-inflammatory effects. nih.govacs.org
The carbothioamide group's ability to engage in various cyclization reactions makes it a valuable tool for synthetic chemists aiming to construct complex molecular architectures with potential biological significance.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C7H5BrFNS |
|---|---|
Molecular Weight |
234.09 g/mol |
IUPAC Name |
4-bromo-3-fluorobenzenecarbothioamide |
InChI |
InChI=1S/C7H5BrFNS/c8-5-2-1-4(7(10)11)3-6(5)9/h1-3H,(H2,10,11) |
InChI Key |
NOHRKUWJPFMYDC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C(=S)N)F)Br |
Origin of Product |
United States |
Synthetic Methodologies and Strategic Approaches for 4 Bromo 3 Fluorobenzene 1 Carbothioamide
Retrosynthetic Analysis of 4-Bromo-3-fluorobenzene-1-carbothioamide Structure
A retrosynthetic analysis of this compound suggests that the primary disconnection is at the carbothioamide group (-CSNH₂). This functional group can be formed from a corresponding nitrile (4-bromo-3-fluorobenzonitrile) through a thioamidation reaction. This is a common and effective method for preparing primary thioamides.
The precursor, 4-bromo-3-fluorobenzonitrile (B163030) sigmaaldrich.com, can be further disconnected. The bromine and fluorine substituents on the aromatic ring dictate the subsequent synthetic strategy. A plausible precursor for this intermediate would be an amino-substituted compound, such as 3-bromo-4-fluoroaniline, which can be converted to the nitrile via a Sandmeyer reaction. Alternatively, the nitrile group could be introduced by dehydration of a corresponding amide, 3-bromo-4-fluorobenzamide. prepchem.com
The arrangement of the halogens can be approached by considering the directing effects of the substituents. For instance, starting with 3-fluorotoluene (B1676563), a regioselective bromination could potentially yield 4-bromo-3-fluorotoluene (B33196). Subsequent oxidation of the methyl group to a carboxylic acid, followed by conversion to the amide and then the nitrile, presents another viable pathway.
Established Synthetic Routes for Substituted Benzenecarbothioamides and Analogous Systems
The formation of the thioamide functional group is a critical step. Several well-established methods are available for the synthesis of substituted benzenecarbothioamides. nih.govnih.gov
The conversion of nitriles to primary thioamides is a widely used and reliable method. researchgate.nettandfonline.com This transformation can be achieved by reacting the nitrile with a source of hydrogen sulfide (B99878). Various reagents and conditions have been developed to facilitate this reaction, avoiding the need to handle hazardous gaseous hydrogen sulfide directly. researchgate.net
One effective method involves the use of sodium hydrogen sulfide (NaSH) in combination with magnesium chloride in a solvent like dimethylformamide (DMF). tandfonline.com This procedure has been shown to convert a range of aromatic nitriles to their corresponding primary thioamides in high yields (80-99%) at room temperature. tandfonline.com The reaction is generally clean, and the product can often be isolated by simple precipitation and filtration. tandfonline.com Another approach utilizes an anion-exchange resin in its hydrosulfide (B80085) form, which reacts with nitriles in an alcohol-water mixture. researchgate.net
The reaction of nitriles with hydrogen sulfide can also be catalyzed by heterogeneous N-doped carbon catalysts, representing an atom-economical approach. researchgate.net
Table 1: Comparison of Selected Thioamidation Methods from Nitriles
| Reagent/Catalyst | Solvent | Conditions | Yield Range | Reference |
|---|---|---|---|---|
| NaSH / MgCl₂·6H₂O | DMF | Room Temperature, 0.5-4 h | 80-99% | tandfonline.com |
| H₂S / Anion-exchange resin (SH⁻ form) | Methanol/Water or Ethanol (B145695)/Water | Room Temperature | 25-96% | researchgate.net |
| [DBUH][OAc] (ionic liquid) / H₂S | [DBUH][OAc] | Room Temperature | Good | nih.gov |
Isothiocyanates are versatile intermediates for the synthesis of N-substituted thioamides. acs.org While not directly applicable for the primary thioamide required here, they are crucial for creating a wide array of thioamide derivatives. The general approach involves the reaction of an isothiocyanate with a suitable nucleophile. For instance, organometallic reagents like Grignard or organolithium compounds can add to the electrophilic carbon of the isothiocyanate to form the thioamide after workup.
Recent advancements have focused on more direct methods for thioamide synthesis that bypass the need for nitrile or isothiocyanate intermediates. These methods often start from more readily available functional groups like aldehydes or carboxylic acids.
The Willgerodt-Kindler reaction is a classic method that can produce aryl thioamides from aryl alkyl ketones, elemental sulfur, and an amine. chemrxiv.org Modern variations of this reaction have expanded the substrate scope to include aldehydes. mdpi.com A microwave-enhanced Kindler reaction, for example, allows for the three-component condensation of aldehydes, amines, and elemental sulfur in a short time frame. organic-chemistry.org
A particularly green and mild approach involves the direct thioamidation of aldehydes using elemental sulfur and an amine in water, often with a co-solvent like THF to aid solubility. organic-chemistry.orgacs.orgnih.gov This catalyst-free method can proceed at room temperature and offers high atom economy. organic-chemistry.orgacs.org The reaction is believed to proceed through a polysulfide intermediate formed in situ. organic-chemistry.org
Decarboxylative strategies have also emerged, where arylacetic or cinnamic acids react with amines and elemental sulfur to yield thioamides, eliminating the need for a transition metal catalyst. organic-chemistry.orgorganic-chemistry.org
Table 2: Overview of Direct Thioamidation Strategies
| Starting Material | Reagents | Key Features | Reference |
|---|---|---|---|
| Aldehydes | Elemental Sulfur, Amine, Water | Catalyst-free, room temperature, green | organic-chemistry.orgacs.orgnih.gov |
| Aldehydes | Amine, Elemental Sulfur, NMP | Microwave-enhanced, rapid | organic-chemistry.org |
| Arylacetic/Cinnamic Acids | Amine, Elemental Sulfur | Decarboxylative, transition-metal-free | organic-chemistry.orgorganic-chemistry.org |
| Benzaldehyde Oximes | Thiophosphoryl Chloride | Sequential dehydration and thionation | organic-chemistry.org |
Strategic Incorporation of Halogen Substituents (Bromine and Fluorine)
The synthesis of a 4-bromo-3-fluoro substituted pattern can be challenging. One potential starting material is 3-fluorotoluene. In electrophilic aromatic substitution, the fluorine atom is a deactivating but ortho, para-director, while the methyl group is an activating ortho, para-director. The bromination of 3-fluorotoluene would likely lead to a mixture of isomers.
However, specific conditions can enhance the regioselectivity of bromination. For example, the bromination of 4-fluorotoluene (B1294773) in glacial acetic acid with an iron and iodine catalyst system has been shown to significantly favor the formation of 3-bromo-4-fluorotoluene (B1266451) over the 2-bromo isomer. google.comgoogle.com A similar strategy could potentially be adapted for 3-fluorotoluene or other precursors. The use of N-bromosuccinimide (NBS), sometimes with silica (B1680970) gel or in specific solvents, can also offer high regioselectivity in electrophilic aromatic brominations. nih.gov
An alternative route could involve a Sandmeyer reaction starting from a strategically substituted aniline. For instance, 4-bromo-3-fluoroaniline (B116652) could be diazotized and then subjected to cyanation to install the nitrile group, which is then converted to the thioamide. The synthesis of 4-bromo-3-fluorotoluene has been achieved from o-nitro-p-toluidine through a sequence involving a Sandmeyer reaction, reduction, and a Schiemann reaction. researchgate.net
Fluorination Strategies in Aromatic Systems
Nucleophilic Aromatic Substitution (SNAr): This method is particularly effective for aromatic systems bearing electron-withdrawing groups that activate the ring towards nucleophilic attack. For instance, the synthesis of 4-fluorobenzonitrile (B33359) can be achieved through the fluorination of 4-chlorobenzonitrile (B146240) using potassium fluoride (B91410). The reaction often requires high temperatures and a non-polar aprotic solvent like 1,3-dimethyl-2-imidazolidone (DMI) to facilitate the exchange of the halogen. researchgate.net Another approach involves the use of anhydrous tetrabutylammonium (B224687) fluoride (TBAF), which has proven to be a highly efficient fluorinating agent for halogen exchange (Halex) reactions under surprisingly mild conditions. researchgate.net
Electrophilic Fluorination: This strategy employs reagents that deliver an electrophilic fluorine species ("F+") to an electron-rich aromatic ring. Common electrophilic fluorinating agents include Selectfluor (F-TEDA-BF₄) and N-fluorobenzenesulfonimide (NFSI). researchgate.net This method is suitable for substrates that are activated towards electrophilic attack.
Sandmeyer-Type Reactions: For introducing fluorine from an amino group, the Balz-Schiemann reaction is a classic method. It involves the thermal decomposition of an arenediazonium tetrafluoroborate (B81430) salt, which is typically prepared from the corresponding aniline. organic-chemistry.org This provides a regioselective method for introducing fluorine that might be difficult to achieve otherwise.
The synthesis of the 4-bromo-3-fluoro-substituted aromatic core often involves the bromination of a pre-fluorinated compound. For example, 3-bromo-4-fluoronitrobenzene (B1266112) can be prepared from 4-fluoronitrobenzene using a brominating agent like 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH) in acetic acid, with high yields reported at controlled temperatures. rsc.org
Optimization of Reaction Conditions for Enhanced Yield and Selectivity in this compound Synthesis
The pivotal step in synthesizing this compound is the conversion of the corresponding amide, 4-bromo-3-fluorobenzamide, into the thioamide. This transformation, known as thionation, involves replacing the carbonyl oxygen atom with a sulfur atom. The efficiency and selectivity of this reaction are highly dependent on several factors, including the choice of thionating agent, catalytic system, solvent, and other physical parameters.
Catalytic Systems and Ligand Design in C-S and C-N Bond Formation
The most common reagents for the thionation of amides are phosphorus-based sulfur-transfer agents, primarily Lawesson's Reagent and phosphorus pentasulfide (P₄S₁₀). mdpi.comorganic-chemistry.org While these are often used in stoichiometric or excess amounts, their mechanism provides insight into the "catalytic" cycle of the active species.
Lawesson's Reagent (LR): This reagent is widely used due to its effectiveness under relatively mild conditions for converting amides to thioamides. organic-chemistry.org In solution, LR is in equilibrium with a more reactive dithiophosphine ylide monomer. The reaction with a carbonyl group proceeds through a four-membered thiaoxaphosphetane intermediate, which then undergoes a cycloreversion, similar to a Wittig reaction, to yield the thiocarbonyl compound and a stable P=O bond-containing byproduct. organic-chemistry.orgacs.org Amides are generally more reactive towards LR than esters, allowing for selective transformations. acs.org
Phosphorus Pentasulfide (P₄S₁₀): P₄S₁₀ is another classic and potent thionating agent. nih.gov Reactions often require higher temperatures compared to LR. organic-chemistry.org The mechanism is thought to involve the dissociation of the P₄S₁₀ cage into reactive P₂S₅ monomers, which then react with the amide. nih.gov The use of P₄S₁₀ in combination with additives like hexamethyldisiloxane (B120664) (HMDO) has been shown to be effective, with xylene being a generally useful solvent. audreyli.com A simple and efficient method for converting nitriles directly to thioamides using P₄S₁₀ in ethanol has also been developed, which could be an alternative route to the target compound starting from 4-bromo-3-fluorobenzonitrile. organic-chemistry.org
Alternative methods for thioamide synthesis include the three-component Willgerodt-Kindler reaction, which involves an aldehyde, an amine, and elemental sulfur. mdpi.com While not a direct thionation of an amide, it represents a different strategic approach to forming the thioamide functional group.
Impact of Solvent Systems and Reaction Medium on Product Formation
The choice of solvent plays a crucial role in the thionation reaction, influencing reagent solubility, reaction rate, and ease of product purification.
Conventional Solvents: Toluene (B28343) is a very common solvent for thionation reactions using Lawesson's reagent, typically requiring reflux temperatures. beilstein-journals.org Tetrahydrofuran (THF) can also be used, sometimes allowing the reaction to proceed at room temperature, although it requires a large volume to dissolve the reagent. chemspider.com Other solvents like xylene, benzene (B151609), and dichloromethane (B109758) are also frequently employed. acs.orgnih.gov Computational studies have shown that for concerted reactions like thionation with LR, the polarity of the solvent has only a slight influence on the reaction energetics. acs.org
Alternative and Green Solvents: To improve the sustainability of the process, alternative solvents have been explored. Benzyl benzoate (B1203000) has been identified as a superior high-boiling solvent for high-temperature solid-phase thionation reactions. nih.gov More recently, deep eutectic solvents (DES), such as a choline (B1196258) chloride-urea mixture, have been used as an environmentally benign medium and catalyst for the synthesis of thioamides from aldehydes, amines, and sulfur. rsc.org Water-mediated synthesis of thioamides has also been reported, representing a green and mild protocol that requires no external energy input or catalysts. organic-chemistry.org
The following table summarizes the impact of different solvent systems on thioamide synthesis:
| Solvent System | Typical Conditions | Advantages | References |
|---|---|---|---|
| Toluene/Xylene | Reflux | Good reagent solubility, widely used. | acs.orgbeilstein-journals.org |
| Tetrahydrofuran (THF) | Room Temperature to Reflux | Allows for lower reaction temperatures. | chemspider.com |
| Solvent-Free | Microwave irradiation | Rapid, clean reactions, reduced waste. | acs.org |
| Water | Room Temperature | Environmentally benign, mild, no catalyst needed. | organic-chemistry.org |
| Deep Eutectic Solvents (DES) | 45-90 °C | Green, recyclable, acts as both solvent and catalyst. | rsc.org |
Influence of Temperature, Pressure, and Reaction Time on Conversion
Temperature and reaction time are critical parameters that must be optimized to maximize yield and minimize byproduct formation.
Temperature: Traditional thionation reactions with P₄S₁₀ or Lawesson's reagent are often conducted at elevated temperatures, typically at the reflux point of solvents like toluene or xylene. acs.orgacs.org However, some protocols using Lawesson's reagent in THF can be performed at room temperature, although this may require longer reaction times. chemspider.com For the Willgerodt-Kindler reaction, temperatures can range from room temperature to 120 °C, with higher temperatures leading to shorter reaction times. researchgate.net The stability of the final product at high temperatures must also be considered, as some thionoesters have been found to be unstable in refluxing xylene. audreyli.com
Reaction Time: The duration of the reaction can vary from minutes to many hours. Microwave-assisted synthesis has been shown to dramatically reduce reaction times, often from hours to minutes, while also improving yields. mdpi.comorganic-chemistry.org For example, a microwave-enhanced Kindler thioamide synthesis can be completed in 2-20 minutes. organic-chemistry.org Monitoring the reaction progress using techniques like Thin-Layer Chromatography (TLC) is essential to determine the optimal reaction time and prevent degradation of the product. beilstein-journals.org
The following table illustrates the general relationship between reaction conditions and outcomes in thioamide synthesis:
| Parameter | Condition | General Effect on Thionation | References |
|---|---|---|---|
| Temperature | Low (e.g., Room Temp) | Slower reaction rate, may require longer time, potentially higher selectivity. | chemspider.com |
| High (e.g., Reflux) | Faster reaction rate, risk of byproduct formation or product degradation. | acs.orgacs.org | |
| Method | Conventional Heating | Longer reaction times (hours). | acs.org |
| Microwave Irradiation | Drastically reduced reaction times (minutes), often higher yields. | mdpi.comorganic-chemistry.org |
Purification and Isolation Techniques for this compound
After the thionation reaction is complete, the crude product mixture contains the desired thioamide, unreacted starting materials, the thionating agent's byproducts, and solvent. A systematic purification process is required to isolate this compound in high purity.
Aqueous Work-up: The first step is typically an aqueous work-up. This involves washing the reaction mixture with water or a basic solution, such as sodium bicarbonate, to quench the reaction and remove water-soluble impurities and acidic byproducts. beilstein-journals.org This step is critical, especially when using reagents like Lawesson's reagent, to avoid contaminating the product during subsequent purification. chemspider.com
Extraction: The product is then extracted from the aqueous layer into an organic solvent in which it is highly soluble, such as ether or ethyl acetate. chemspider.comnih.gov The organic layers are combined, dried over an anhydrous salt like sodium sulfate (B86663) or magnesium sulfate, and the solvent is removed under reduced pressure using a rotary evaporator. scirp.org
Chromatography: For many thioamides, purification by silica gel column chromatography is necessary to separate the product from closely related impurities. chemspider.com A gradient of solvents, such as petroleum ether and ether, is often used to elute the compounds from the column based on their polarity. chemspider.com
Recrystallization: This is a highly effective method for purifying solid products. The crude thioamide is dissolved in a minimum amount of a hot solvent in which it has high solubility at high temperatures and low solubility at low temperatures. Upon cooling, the pure product crystallizes out, leaving impurities dissolved in the solvent. nih.gov Ethanol is a common solvent for the recrystallization of N-aryl-substituted benzothioamides. nih.gov For some thionation procedures, the isolation of the final product can be achieved by a simple filtration after precipitation from a suitable solvent. organic-chemistry.orgnih.gov
Advanced Structural Elucidation and Spectroscopic Characterization Methodologies of 4 Bromo 3 Fluorobenzene 1 Carbothioamide
Vibrational Spectroscopic Analysis
Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification
No experimental FT-IR data for 4-Bromo-3-fluorobenzene-1-carbothioamide has been found in the searched literature.
Raman Spectroscopy for Molecular Vibrations and Fingerprint Analysis
There is no available research detailing the Raman spectroscopic analysis of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
Proton (1H) NMR Spectroscopy for Aromatic and Aliphatic Proton Environments
Specific ¹H NMR spectral data for this compound is not present in the reviewed scientific papers.
Carbon-13 (13C) NMR Spectroscopy for Carbon Skeleton Determination
Detailed ¹³C NMR chemical shift data for this compound has not been published in the available literature.
Fluorine-19 (19F) NMR Spectroscopy for Fluorine Chemical Environments
No ¹⁹F NMR spectroscopic data for this compound could be located in the searched scientific databases.
Advanced Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Proximity Analysis
COSY (Correlation Spectroscopy): This homonuclear correlation experiment would reveal proton-proton (¹H-¹H) couplings. For the aromatic region of this compound, COSY would show correlations between adjacent protons on the benzene (B151609) ring, aiding in their assignment.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. cymitquimica.com It is significantly more sensitive than older techniques. cymitquimica.com Each C-H bond in the molecule would produce a cross-peak in the HSQC spectrum, directly linking a proton signal to its attached carbon signal. cymitquimica.com
HMBC (Heteronuclear Multiple Bond Correlation): This experiment detects longer-range couplings between protons and carbons, typically over two to three bonds (²J_CH and ³J_CH). cymitquimica.com This is crucial for identifying the connectivity between different parts of the molecule, for instance, showing correlations from the aromatic protons to the carbon of the carbothioamide group. In aromatic systems, three-bond couplings (³J) are often stronger than two-bond (²J) couplings. acs.org
By combining the information from these 2D NMR experiments, a complete and unambiguous assignment of all proton and carbon signals can be achieved, confirming the molecular structure of this compound.
Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pathway Elucidation
Mass spectrometry is an essential technique for determining the molecular weight and investigating the fragmentation patterns of a compound. For this compound (C₇H₅BrFNS), the expected monoisotopic mass would be approximately 232.94 g/mol . The presence of bromine would be indicated by a characteristic isotopic pattern for the molecular ion peak (M⁺) and its fragments, with two peaks of nearly equal intensity separated by two mass units (⁷⁹Br and ⁸¹Br).
While a specific mass spectrum for this compound is not available, the fragmentation would likely proceed through characteristic pathways for aromatic thioamides. Common fragmentation patterns involve the loss of the thioamide group or parts of it, as well as the cleavage of the halogen atoms. The study of these fragmentation pathways provides valuable information for structural confirmation.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation
UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. The thioamide group (C=S) itself is a chromophore. nih.gov The UV spectrum of a thioamide typically shows an absorption maximum around 265 nm. nih.gov In this compound, the thioamide group is conjugated with the brominated and fluorinated benzene ring, which would be expected to cause a bathochromic (red) shift of the absorption maxima compared to the individual chromophores. The spectrum would likely exhibit π → π* transitions characteristic of the conjugated aromatic system.
Single Crystal X-ray Diffraction (SC-XRD) for Solid-State Molecular Architecture and Supramolecular Assembly
Single Crystal X-ray Diffraction (SC-XRD) is the most definitive method for determining the three-dimensional structure of a molecule in the solid state and for analyzing its packing and intermolecular interactions. While a specific crystal structure for this compound has not been reported in the Cambridge Structural Database, general features of primary aromatic thioamides can be discussed. acs.org
The first step in a single-crystal X-ray diffraction study is the determination of the crystal system, space group, and the dimensions of the unit cell. This data provides fundamental information about the symmetry and packing of the molecules in the crystal lattice. For a related compound, N-(3-bromo-4-fluorophenyl)-N′-hydroxy-4-{[2-(4-methylphenyl)ethyl]amino}-1,2,5-oxadiazole-3-carboximidamide, the crystal system was determined to be monoclinic with the space group P2₁/c. chemicalbook.com
Illustrative Data Table for a Related Crystal Structure chemicalbook.com
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 19.3571(8) |
| b (Å) | 13.4295(12) |
| c (Å) | 7.3036(5) |
| β (°) | 93.372(5) |
| Volume (ų) | 1895.3(2) |
| Z | 4 |
Disclaimer: This data is for N-(3-bromo-4-fluorophenyl)-N′-hydroxy-4-{[2-(4-methylphenyl)ethyl]amino}-1,2,5-oxadiazole-3-carboximidamide and is provided for illustrative purposes only.
SC-XRD analysis would precisely determine the bond lengths, bond angles, and dihedral angles of the this compound molecule. A key conformational feature is the planarity of the thioamide group and its orientation relative to the benzene ring. The C-N bond of a thioamide has significant double bond character, leading to a planar C(S)-NH₂ unit. wikipedia.org The dihedral angle between the plane of the aromatic ring and the plane of the thioamide group would be a critical parameter.
The solid-state packing of this compound would be governed by a variety of intermolecular interactions. Primary aromatic thioamides are known to form characteristic hydrogen-bonding motifs, such as R²₂(8) dimers and C(4) chains. acs.orgacs.org The thioamide group is a potent hydrogen bond donor. nih.gov
Hydrogen Bonding: The N-H protons of the thioamide group can act as hydrogen bond donors to the sulfur atom of a neighboring molecule, forming N-H···S hydrogen bonds. These are a dominant feature in the crystal structures of primary thioamides.
Halogen Bonding: The bromine atom can participate in halogen bonding, acting as an electrophilic region (σ-hole) that can interact with nucleophilic atoms like the sulfur of the thioamide group or the fluorine atom of another molecule.
π-Stacking: The aromatic rings can engage in π-stacking interactions, further stabilizing the crystal lattice.
C-H···S Interactions: Weak C-H···S hydrogen bonds involving the aromatic C-H groups and the thioamide sulfur atom may also be present.
A detailed analysis of these interactions provides a comprehensive understanding of the supramolecular assembly of this compound in the solid state.
Analysis of Crystal Packing and Supramolecular Synthon Formation
A thorough review of scientific literature and crystallographic databases reveals a notable absence of published experimental data on the crystal structure of this compound. Consequently, a detailed analysis of its crystal packing and the formation of specific supramolecular synthons, based on single-crystal X-ray diffraction or other empirical methods, cannot be provided at this time. The characterization of intermolecular interactions, such as hydrogen bonding, halogen bonding, and π-stacking, which are fundamental to understanding the supramolecular assembly, is contingent upon the successful crystallization of the compound and its subsequent analysis.
Without experimental crystallographic data, any discussion of the supramolecular architecture would be purely speculative. The precise arrangement of molecules in the solid state is influenced by a delicate balance of intermolecular forces, which cannot be determined without empirical evidence. Therefore, the identification of characteristic synthons, such as the common thioamide dimer motif or other potential halogen-involved interactions, remains undetermined for this specific molecule.
Further research, involving the synthesis of high-quality single crystals of this compound and their analysis via X-ray diffraction, is required to elucidate its crystal structure and packing arrangement. Such studies would provide the necessary data to populate crystallographic tables and enable a detailed and accurate discussion of its supramolecular chemistry.
Computational Chemistry and Theoretical Investigations of 4 Bromo 3 Fluorobenzene 1 Carbothioamide
Quantum Chemical Calculations Utilizing Density Functional Theory (DFT)
Density Functional Theory (DFT) has emerged as a leading method in quantum chemistry for predicting molecular properties with a favorable balance of accuracy and computational cost. Calculations are often performed using a hybrid functional, such as B3LYP, combined with a suitable basis set to model the electronic environment of the molecule. Such studies on related aromatic compounds have demonstrated the reliability of this approach.
The first step in any computational analysis is to determine the most stable three-dimensional arrangement of the atoms, known as the optimized geometry. For molecules like 4-Bromo-3-fluorobenzene-1-carbothioamide, this involves calculating the bond lengths, bond angles, and dihedral angles that correspond to the minimum energy state on the potential energy surface.
In similar aromatic systems, the bond lengths and angles are influenced by the electronic effects of the substituents. For instance, the carbon-bromine and carbon-fluorine bond lengths are key parameters, as are the dimensions of the carbothioamide group (-CSNH2). Studies on analogous molecules like 3-bromo-5-fluorobenzonitrile (B1333829) and 4-bromo-3-(methoxymethoxy) benzoic acid have shown that DFT calculations can predict these geometric parameters with high fidelity when compared to experimental data, where available. The planarity of the benzene (B151609) ring and the orientation of the thioamide group relative to the ring are critical aspects of its structure.
Table 1: Selected Optimized Geometrical Parameters for a Representative Aromatic Thioamide (Note: This table is illustrative, based on typical values for similar structures, as specific data for the title compound is not available in the cited literature.)
| Parameter | Bond Length (Å) | Bond Angle (°) |
| C-Br | 1.89 | |
| C-F | 1.35 | |
| C-C (ring avg.) | 1.39 | |
| C-C (thioamide) | 1.50 | |
| C=S | 1.67 | |
| C-N | 1.33 | |
| C-C-Br | 120.5 | |
| C-C-F | 119.8 | |
| C-C-C (thioamide) | 121.0 | |
| N-C=S | 125.0 |
Data is hypothetical and based on general values from computational studies of similar molecules.
Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic properties. The HOMO acts as an electron donor, while the LUMO is the electron acceptor. The energy difference between these two orbitals, the HOMO-LUMO gap, is a crucial indicator of molecular stability; a larger gap implies higher kinetic stability and lower chemical reactivity.
For this compound, the HOMO is expected to be localized primarily on the thioamide group and the benzene ring, which are electron-rich regions. The LUMO, conversely, would likely be distributed across the aromatic ring, influenced by the electron-withdrawing nature of the halogen atoms and the thioamide group. The energy gap determines the molecule's susceptibility to electronic excitation. Computational studies on related molecules allow for the precise calculation of these orbital energies and the visualization of their spatial distribution.
Table 2: Frontier Molecular Orbital Properties (Note: This table is illustrative, based on typical values for similar structures, as specific data for the title compound is not available in the cited literature.)
| Parameter | Energy (eV) |
| HOMO Energy | -6.5 |
| LUMO Energy | -1.8 |
| HOMO-LUMO Gap | 4.7 |
Data is hypothetical and based on general values from computational studies of similar molecules.
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It examines charge transfer, hybridization, and electron delocalization by analyzing interactions between filled donor NBOs and empty acceptor NBOs. The strength of these interactions is quantified by the second-order perturbation energy, E(2).
The Molecular Electrostatic Potential (MEP) map is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. It visualizes the electrostatic potential on the electron density surface. Regions of negative potential (typically colored red or yellow) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-deficient and prone to nucleophilic attack.
For this compound, the MEP map would be expected to show the most negative potential around the sulfur atom of the thioamide group due to its lone pairs, making it a primary site for electrophilic interaction. The hydrogen atoms of the amine group would exhibit positive potential, marking them as sites for nucleophilic interaction. The halogen atoms and the aromatic ring would present a more complex potential landscape, influenced by the interplay of their electronegativity and resonance effects.
Spectroscopic Property Simulations and Validation with Experimental Data
Computational methods can predict various types of spectra, which can then be compared with experimental results to validate the theoretical model and aid in the interpretation of experimental data.
Theoretical calculations of vibrational frequencies using DFT are instrumental in assigning the absorption bands observed in experimental Infrared (IR) and Raman spectra. Each calculated vibrational mode can be visualized, allowing for a definitive assignment to specific molecular motions such as stretching, bending, and wagging.
For this compound, key vibrational modes would include the C-H stretching of the aromatic ring (typically around 3000-3100 cm⁻¹), the C=S stretching of the thioamide group, and the N-H stretching of the amine. The C-F and C-Br stretching vibrations would also appear at characteristic frequencies in the lower wavenumber region. Theoretical spectra are often scaled by an empirical factor to improve agreement with experimental data, accounting for systematic errors in the calculations.
Table 3: Illustrative Theoretical Vibrational Frequencies (Note: This table is illustrative, based on typical values for similar structures, as specific data for the title compound is not available in the cited literature.)
| Vibrational Mode | Calculated Frequency (cm⁻¹) |
| N-H Asymmetric Stretch | 3520 |
| N-H Symmetric Stretch | 3410 |
| C-H Aromatic Stretch | 3080 |
| C=S Stretch | 1150 |
| C-F Stretch | 1250 |
| C-Br Stretch | 680 |
Data is hypothetical and based on general values from computational studies of similar molecules.
Computational Prediction of NMR Chemical Shifts
The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a cornerstone of computational chemistry for structural elucidation. For this compound, density functional theory (DFT) calculations would be the primary tool. The process typically involves optimizing the molecular geometry of the compound at a suitable level of theory, such as B3LYP with a basis set like 6-311++G(d,p), which is known to provide a good balance between accuracy and computational cost for organic molecules. jchps.comresearchgate.net
Following geometry optimization, the Gauge-Including Atomic Orbital (GIAO) method is commonly employed to calculate the isotropic magnetic shielding tensors. liverpool.ac.uk These tensors are then converted into chemical shifts by referencing them against a standard, typically tetramethylsilane (B1202638) (TMS). The predicted ¹H, ¹³C, ¹⁵N, and ¹⁹F NMR chemical shifts would provide valuable data for confirming the molecular structure and understanding the electronic environment of each nucleus. The accuracy of these predictions can be high, often with mean absolute errors of less than 0.1 ppm for protons and a few ppm for carbon, although larger deviations can occur, especially for atoms involved in complex interactions. liverpool.ac.ukrsc.org
It is important to note that the choice of the functional and basis set can significantly influence the accuracy of the predicted chemical shifts. uni-muenchen.de Furthermore, for molecules with conformational flexibility, it is often necessary to perform a conformational search and average the chemical shifts over the Boltzmann population of the different conformers to obtain results that are comparable to experimental data, which are typically measured as an average over all accessible conformations in solution.
Time-Dependent Density Functional Theory (TD-DFT) for Electronic Absorption Spectra
To understand the electronic transitions of this compound, Time-Dependent Density Functional Theory (TD-DFT) is the method of choice. unifi.it This approach allows for the calculation of vertical excitation energies and oscillator strengths, which correspond to the maxima of absorption bands in the UV-Vis spectrum.
The process begins with the optimized ground-state geometry of the molecule. TD-DFT calculations are then performed to determine the energies of the first several excited states. These calculations can be carried out using various functionals, with hybrid functionals like B3LYP or PBE0 often providing a good description of the electronic spectra for many organic molecules. unifi.itresearchgate.net
The results of a TD-DFT calculation would typically be presented as a table of excitation energies (in eV or nm) and their corresponding oscillator strengths. The oscillator strength is a dimensionless quantity that indicates the probability of a given electronic transition. Transitions with high oscillator strengths are expected to give rise to intense absorption bands. By plotting the oscillator strengths against the excitation wavelengths, a theoretical UV-Vis spectrum can be generated. Comparing this theoretical spectrum with an experimentally obtained one can help in assigning the observed absorption bands to specific electronic transitions, such as π→π* or n→π* transitions within the molecule.
Comprehensive Analysis of Non-Covalent Interactions within this compound Systems
Non-covalent interactions play a crucial role in determining the crystal packing, solubility, and biological activity of molecules. For this compound, a variety of these interactions are expected to be present.
Detailed Characterization of Hydrogen Bonding Networks
The carbothioamide group (-CSNH₂) in this compound is a potent hydrogen bond donor (N-H) and acceptor (C=S). In the solid state, it is highly likely that this compound would form extensive intermolecular hydrogen bonding networks. These networks can be characterized computationally by analyzing the crystal packing obtained from X-ray diffraction data or by predicting the most stable dimeric and oligomeric structures in the gas phase.
Computational analysis would involve identifying the hydrogen bond donors and acceptors and calculating the geometric parameters of these bonds (e.g., D-H···A distance and angle, where D is the donor and A is the acceptor). The strength of these hydrogen bonds can be estimated by calculating the interaction energies, often with corrections for basis set superposition error (BSSE).
Examination of Halogen Bonding Interactions Involving Bromine and Fluorine
Both bromine and fluorine atoms can participate in halogen bonding, a directional non-covalent interaction where a halogen atom acts as an electrophilic species. princeton.edu The bromine atom in this compound, being larger and more polarizable than fluorine, is expected to be a more effective halogen bond donor. The electrophilic region on the bromine atom, known as the σ-hole, can interact with a nucleophilic region on a neighboring molecule, such as the sulfur or nitrogen atom of the carbothioamide group. princeton.edu
While fluorine is generally a weak halogen bond donor, its presence can influence the electronic properties of the aromatic ring and, consequently, the strength of other interactions. Computational studies would aim to identify potential halogen bonding motifs and quantify their strength and directionality.
Quantitative Analysis of Weak Intermolecular Forces and Their Energetics (e.g., Atoms-in-Molecules (AIM) Theory, PIXEL Method)
To gain a deeper and more quantitative understanding of the various non-covalent interactions, advanced computational methods can be employed. The Atoms-in-Molecules (AIM) theory, developed by Richard Bader, analyzes the topology of the electron density to identify bond critical points (BCPs) and characterize the nature of chemical bonds and intermolecular interactions. The properties of the electron density at these BCPs can provide information about the strength and type of interaction (e.g., closed-shell vs. shared-shell).
The PIXEL method, on the other hand, provides a way to partition the total interaction energy into its coulombic, polarization, dispersion, and repulsion components. This detailed energy decomposition allows for a more nuanced understanding of the driving forces behind the formation of specific intermolecular contacts.
Assessment of Solvent Effects on Molecular and Electronic Properties via Continuum Solvation Models (e.g., PCM)
The properties of a molecule can be significantly influenced by its environment, particularly by the solvent. Continuum solvation models, such as the Polarizable Continuum Model (PCM), are widely used to account for the bulk effects of a solvent in computational calculations. liverpool.ac.uk
In the PCM framework, the solute molecule is placed in a cavity within a continuous dielectric medium that represents the solvent. The solute polarizes the dielectric, which in turn creates a reaction field that interacts with the solute. This approach allows for the calculation of molecular and electronic properties, such as conformational energies, NMR chemical shifts, and electronic absorption spectra, in the presence of a solvent.
Subject: Generate English Article focusing solely on the chemical Compound “this compound”
Research Applications and Mechanistic Functional Studies of 4 Bromo 3 Fluorobenzene 1 Carbothioamide Derivatives
Strategic Application as Key Chemical Building Blocks in Advanced Organic Synthesis
The unique substitution pattern of 4-bromo-3-fluorobenzene-1-carbothioamide provides multiple reactive sites, allowing for its versatile use as a foundational molecule in the construction of more complex chemical architectures. The differential reactivity of its halogen atoms and the synthetic utility of the thioamide group make it a key intermediate in various synthetic pathways.
Utility in Transition Metal-Catalyzed Cross-Coupling Reactions (e.g., Palladium-Catalyzed, Stille Coupling) for C-C and C-N Bond Formation
The this compound scaffold is well-suited for transition metal-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis for forming carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. The carbon-bromine (C-Br) bond is a primary site for such transformations.
In palladium-catalyzed reactions like the Stille, Suzuki, or Heck couplings, the C-Br bond can undergo oxidative addition to a low-valent palladium complex, initiating the catalytic cycle. This allows for the introduction of a wide variety of substituents, including alkyl, aryl, and vinyl groups, at the C4 position of the benzene (B151609) ring. The presence of the fluorine and thioamide groups can modulate the electronic properties of the aromatic ring, influencing the efficiency and selectivity of these coupling reactions. For instance, related multi-halogenated benzene derivatives are known to be excellent substrates in these reactions, with the carbon-iodide and carbon-bromide bonds being preferred sites for metal-catalyzed transformations. ossila.com This established reactivity underscores the potential of the C-Br bond in this compound to serve as a versatile handle for molecular elaboration.
Participation in Nucleophilic Aromatic Substitution Reactions
Nucleophilic aromatic substitution (S_NAr) provides a complementary method for functionalizing the aryl ring. While aryl halides are generally unreactive towards nucleophiles, the presence of strong electron-withdrawing groups ortho or para to a leaving group can activate the ring for substitution. epa.govornl.gov In this compound, the thioamide group (-CSNH₂) acts as an electron-withdrawing substituent.
The fluorine atom at the C3 position is a potential leaving group in S_NAr reactions. The reaction proceeds via an addition-elimination mechanism, where a nucleophile attacks the carbon atom bearing the fluorine, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. rsc.org The negative charge in this intermediate is delocalized across the aromatic system and onto the electron-withdrawing thioamide group, which stabilizes the transition state and facilitates the reaction. epa.gov Subsequent elimination of the fluoride (B91410) ion restores the aromaticity and yields the substituted product. This pathway is particularly favorable for fluorine compared to other halogens in many S_NAr contexts. Studies on similar molecules, such as 3-bromo-9-nitrobenzanthrone, have shown that the presence of a strong electron-withdrawing group significantly facilitates the nucleophilic displacement of a halogen atom. nih.gov
Precursor for the Synthesis of Novel Heterocyclic Compounds through Cyclization Reactions
The functional groups of this compound make it an ideal precursor for synthesizing novel heterocyclic compounds through cyclization reactions. The thioamide moiety is a particularly useful functional group for building thiazole (B1198619), thiadiazole, and other sulfur-containing heterocycles.
A notable example is the role of related structures in the synthesis of febuxostat, a xanthine (B1682287) oxidase inhibitor. The synthesis of this complex heterocyclic drug has utilized 3-bromo-4-isobutyloxyphenyl carbothioamide as a key intermediate. epa.gov The thioamide group in this precursor participates in a cyclization reaction to form the central thiazole ring of the final product. This demonstrates how the carbothioamide function can be leveraged to construct important five-membered heterocyclic systems. Furthermore, intramolecular cyclization reactions involving bromo-substituted aromatic rings have been shown to proceed efficiently, with the bromine atom sometimes enhancing the rate of reaction. nih.gov This highlights the dual functionality of the this compound scaffold as a precursor for building complex molecular frameworks.
Exploration in Medicinal Chemistry Research (Mechanism-Oriented Investigations)
The structural motifs present in this compound and its derivatives have prompted their investigation in medicinal chemistry, particularly in studies focused on understanding the mechanisms of biological activity.
Mechanistic Enzyme Inhibition Studies (e.g., Urease Inhibition, Factor Xa Inhibition)
Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea, a process linked to various pathological conditions, including peptic ulcers and stomach cancer associated with Helicobacter pylori. rsc.org Consequently, the inhibition of urease is a significant therapeutic target. Derivatives containing halogen substituents and amide or thioamide functionalities have been explored as potential urease inhibitors.
In studies of related halo-substituted ester/amide derivatives, compounds have demonstrated potent inhibitory activity against jack bean urease. rsc.org For example, kinetic studies of a highly active 2-chloro-substituted derivative revealed a mixed-type inhibition mechanism. rsc.org This indicates that the inhibitor can bind to both the free enzyme and the enzyme-substrate complex. Molecular docking studies suggest that these inhibitors interact with key amino acid residues and the nickel ions in the enzyme's active site. rsc.org The presence and position of halogen atoms on the phenyl ring are determining factors for the inhibitory potency, suggesting that the 4-bromo-3-fluoro substitution pattern could yield compounds with significant urease inhibitory activity. rsc.org
| Compound Derivative Type | Enzyme | IC₅₀ (nM) | Inhibition Type | Ref |
| Halo-substituted ester/amide | Jack Bean Urease | 1.6 ± 0.2 | Mixed | rsc.org |
| Thiourea (Standard) | Jack Bean Urease | 472.1 ± 135.1 | - | rsc.org |
This table presents data for related halo-substituted derivatives to illustrate the potential of the scaffold.
Factor Xa (FXa) is a serine protease that plays a critical role in the blood coagulation cascade, making it a prime target for the development of anticoagulant drugs to treat and prevent thrombotic disorders. ossila.com The search for potent and selective FXa inhibitors is an active area of research.
The 4-bromo-3-fluorophenyl scaffold is a component of molecules designed as FXa inhibitors. For instance, selective FXa inhibitors based on a 7-fluoroindazole core have been synthesized using 4-bromo-3-fluoroiodobenzene as a starting material. ossila.com These derivatives have shown high potency, with reported Kᵢ values as low as 0.35 nM and IC₅₀ values of 5.2 nM. ossila.com The synthesis leverages the reactivity of the halogenated benzene ring for constructing the final inhibitor structure. This demonstrates that the 4-bromo-3-fluorophenyl moiety can be incorporated into scaffolds that effectively target the active site of Factor Xa.
Investigation of Antimutagenic Activity and Proposed DNA Interaction Mechanisms
Antimutagenic agents are compounds that can reduce the frequency of mutations induced by mutagens. They can act through various mechanisms, including inhibiting the metabolic activation of mutagens, scavenging reactive mutagenic species, or interacting directly with DNA to prevent damage.
The thioamide functional group, a key feature of this compound, has been implicated in antimutagenic activity. Studies on thioamide-containing compounds like 3-allyl-5-substituted 2-thiohydantoins have shown they can inhibit the mutagenicity of heterocyclic amines. rsc.org The proposed mechanisms for this activity include the inhibition of cytochrome P450 enzymes (specifically CYP1A) that are responsible for metabolically activating pro-mutagens into their ultimate carcinogenic forms. rsc.org Alternatively, these compounds can act as "blocking agents," directly interacting with and detoxifying direct-acting mutagens. rsc.org
Furthermore, the replacement of a carbonyl oxygen with sulfur to form a thioamide or related thio-group can enhance direct interactions with DNA. Research on naphthalimide derivatives has shown that the sulfur-containing analogue is significantly more effective at intercalating into DNA and inducing photocleavage compared to its oxygen counterpart. The proposed mechanism for this enhanced activity involves electron transfer from DNA bases to the excited state of the intercalated molecule. This suggests that the thioamide group in derivatives of this compound could potentially facilitate non-covalent interactions with DNA, such as intercalation, which may contribute to an antimutagenic or cytotoxic profile by interfering with DNA processes.
Elucidation of Cellular Mechanisms of Action for Potential Bioactive Agents (e.g., Anticancer Activity at Sub-G1 and G2/M Phases, not clinical outcomes)
The investigation into the anticancer potential of this compound derivatives has focused on their effects on the fundamental cellular processes that govern cancer cell proliferation. A key area of this research is the disruption of the cell division cycle, a hallmark of many effective chemotherapeutic agents. The cell cycle is a tightly regulated series of events that leads to cell division, and it contains checkpoints that ensure genomic integrity. Cancer cells often have dysfunctional checkpoints, leading to uncontrolled growth. Targeting these checkpoints is a validated strategy in cancer therapy.
Studies on structurally related compounds have shown that they can induce cell cycle arrest, particularly at the G2/M phase transition and an increase in the sub-G1 population, which is indicative of apoptosis (programmed cell death). For instance, certain benzophenone (B1666685) thiosemicarbazone compounds, which share the thioamide-like thiosemicarbazone moiety, have been shown to cause a significant increase in the population of acute leukemia cells in the G2/M phase. nih.gov This arrest is often a prelude to apoptosis. Similarly, research on a synthetic stilbenoid, 3,4,5-trimethoxy-4'-bromo-cis-stilbene, which features a brominated phenyl ring, demonstrated a potent induction of G2/M phase arrest in human lung cancer cells. nih.gov This arrest was followed by a time-dependent increase in the sub-G1 cell population, confirming the induction of apoptosis. nih.gov The mechanism for G2/M arrest often involves the modulation of key regulatory proteins. For example, the downregulation of cyclin B1, a critical protein for entry into mitosis, has been correlated with G2/M arrest induced by these agents. nih.gov
Further investigations into other classes of compounds, such as quinazoline (B50416) sulfonates, have also revealed a strong propensity for inducing G2/M arrest in cancer cell lines. mdpi.com This effect was observed to be concentration-dependent in certain derivatives. mdpi.com The general mechanism involves the activation of DNA damage response pathways. plos.org When cells detect DNA damage, they can halt the cell cycle at the G2/M checkpoint to allow time for repair; if the damage is too severe, the cell is directed towards apoptosis. plos.orgmdpi.com The accumulation of cells in the sub-G1 phase, as measured by flow cytometry, is a widely accepted marker for this apoptotic outcome. nih.gov These findings from related molecular structures suggest that derivatives of this compound may exert their anticancer effects through similar mechanisms, making them promising candidates for further investigation as agents that can induce cell cycle arrest and apoptosis in cancer cells.
Computational Molecular Docking and Molecular Dynamics Simulations for Ligand-Target Binding Prediction and Stability
Computational techniques such as molecular docking and molecular dynamics (MD) simulations are indispensable tools in modern drug discovery, providing critical insights into how a potential drug molecule (a ligand) interacts with its biological target, typically a protein. These methods predict the preferred orientation of a ligand when bound to a target, the strength of this binding, and the stability of the resulting complex over time. For derivatives of this compound, these in silico studies are crucial for prioritizing synthetic candidates and understanding their mechanism of action at a molecular level.
Molecular docking studies are used to predict the binding affinity and interaction patterns of a ligand within the active site of a target protein. For example, in a study of benzothieno[3,2-d]pyrimidin-4-one sulphonamide thio-derivatives, which contain a thio-functional group, molecular docking was used to explore their interactions with the cyclooxygenase-2 (COX-2) enzyme, a key target in inflammation and cancer. nih.gov The results of such studies are often presented as a binding energy (e.g., in kcal/mol), where a more negative value indicates a stronger, more favorable interaction. nih.gov These simulations can reveal specific amino acid residues that form hydrogen bonds or other stabilizing interactions with the ligand. nih.gov
The table below, based on findings for structurally related compounds, illustrates the type of data generated from molecular docking studies.
| Compound Class | Target Protein | Key Interacting Residues | Predicted Binding Energy (ΔG, kcal/mol) |
| Benzothieno[3,2-d]pyrimidin-4-one thio-derivatives | Cyclooxygenase-2 (COX-2) | Gln-192, His-90 | Up to -9.4 |
| Chromone benzamide (B126) derivatives | Peroxiredoxins (3MNG) | Asn-99, Ala-78 | -5.9 to -7.4 |
| Chromone benzamide derivatives | HERA protein | Not specified | > -6.7 |
| 4-Acetamido-3-nitrobenzoic acid derivatives | COVID-19 Main Protease | Not specified | Up to -911.663 (Total Energy) |
| This table is illustrative and compiles data from studies on various compound classes to demonstrate the application of molecular docking. nih.govnih.govresearchgate.net |
Following docking, molecular dynamics (MD) simulations can be employed to assess the stability of the predicted ligand-protein complex. MD simulations model the movement of atoms and molecules over time, providing a dynamic view of the interaction and helping to confirm whether the binding pose predicted by docking is stable. The thioamide moiety itself can be critical for these interactions; studies on other thioamide-containing compounds have shown that the sulfur atom can form crucial hydrogen bonds with protein targets, and replacing it with an oxygen atom (an amide) can significantly impair binding affinity. nih.gov The combination of the rigid, halogenated aromatic ring and the hydrogen-bonding potential of the carbothioamide group in this compound makes its derivatives prime candidates for such computational analyses to predict their biological targets and binding modes.
Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Studies of Functional Analogs of this compound
Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) studies are foundational to medicinal chemistry and materials science. SAR analyses investigate how specific modifications to a molecule's chemical structure alter its biological activity, while SPR studies examine how these changes affect its physicochemical properties (e.g., solubility, stability). nih.govmanagingip.com For analogs of this compound, these studies provide a rational framework for optimizing their function, whether as therapeutic agents or as functional materials.
The core principle of SAR is to synthesize a series of analogs where specific parts of the parent molecule are systematically varied and then to measure the corresponding change in a functional output, such as inhibitory concentration (IC₅₀) against a cancer cell line or an enzyme. researchgate.netresearchgate.net The thioamide group (–C(S)NH₂) is a key functional feature. Research on other molecules has demonstrated the critical role of the sulfur atom in biological activity. For instance, in a series of compounds targeting sigma receptors, replacing the thioamide with its amide equivalent resulted in a significant loss of binding affinity, underscoring the importance of the thioamide for the desired biological interaction. nih.gov
The halogenated phenyl ring also offers a rich scaffold for modification. SAR studies on other scaffolds, such as benzylthioquinolinium iodides, have shown that the type and position of substituents on a phenyl ring dramatically influence antifungal potency. nih.gov For example, introducing electron-withdrawing groups like trifluoromethyl (CF₃) or halogens at different positions can lead to orders-of-magnitude differences in activity against various fungal strains. nih.gov
The following table illustrates a hypothetical SAR study based on principles observed in related compound classes, showing how modifications could influence anticancer activity.
| Core Scaffold | R1 (Position 3) | R2 (Position 4) | R3 (Other Positions) | Observed Activity (e.g., IC₅₀) |
| Phenyl-carbothioamide | -F | -Br | -H | Baseline |
| Phenyl-carbothioamide | -F | -Br | 4'-Chloro | Increased Potency |
| Phenyl-carbothioamide | -F | -Br | 4'-Methoxy | Decreased Potency |
| Phenyl-carbothioamide | -F | -H | -H | Altered Selectivity |
| Phenyl-amide | -F | -Br | -H | Significantly Reduced Potency |
| This table is illustrative, demonstrating the principles of SAR. nih.govnih.gov |
SPR studies, meanwhile, connect these structural changes to essential drug-like properties. nih.gov For example, adding polar groups might improve solubility but could decrease cell membrane permeability. Incorporating fluorine atoms, as in the parent compound, is a common strategy in drug design to modulate metabolic stability and binding affinity. Understanding these relationships allows for the fine-tuning of molecules to achieve a balance of high potency (from SAR) and favorable pharmacokinetic properties (from SPR), which is essential for the development of viable new chemical entities. nih.gov
Contributions to Material Science Innovations and Functional Materials Development
Beyond its biological potential, the unique chemical structure of this compound and its derivatives offers significant opportunities in the field of material science. The combination of a rigid aromatic core, versatile halogen substituents, and a reactive thioamide group provides a powerful platform for the design of novel polymers, dyes, and liquid crystals with tailored functionalities.
Synthesis of Novel Functional Dyes (e.g., Persistent Room-Temperature Phosphorescent Dyes)
The development of purely organic materials that exhibit persistent room-temperature phosphorescence (pRTP) is a highly active area of research due to their potential applications in sensing, bio-imaging, and anti-counterfeiting technologies. The design of pRTP molecules hinges on promoting the formation of excited triplet states and suppressing non-radiative decay pathways. researchgate.net The molecular architecture of this compound contains several features conducive to this goal.
The presence of a heavy bromine atom is particularly noteworthy. The "heavy-atom effect" is a well-established principle whereby the proximity of an atom with a large atomic number enhances spin-orbit coupling, which facilitates intersystem crossing (ISC)—the transition from an excited singlet state to an excited triplet state. This is a critical step for phosphorescence to occur. Furthermore, the thioamide group (C=S), containing a sulfur atom, can also promote ISC. Studies on other organic molecules, such as thianthrene (B1682798) derivatives, have shown that sulfur-containing heterocycles can be highly effective phosphors. researchgate.net By incorporating this bromo-fluoro-thioamide scaffold into larger conjugated systems or locking it within a rigid matrix (like a polymer or crystal), it is possible to minimize vibrational and rotational quenching of the triplet state, potentially leading to materials with long-lived, visible phosphorescence at ambient temperatures. researchgate.net
Application in the Development of Liquid Crystals
Liquid crystals are a state of matter with properties between those of conventional liquids and solid crystals, and they are the technological basis for most modern displays. The molecular prerequisites for liquid crystalline behavior (mesomorphism) typically include a rigid, elongated (rod-like) molecular shape and the presence of polar groups that encourage anisotropic intermolecular interactions.
Halogenated benzene derivatives are widely used as core building blocks in the synthesis of liquid crystalline compounds. researchgate.netnih.gov Specifically, multi-halogenated scaffolds like 4-bromo-3-fluoroiodobenzene, which is structurally very similar to the core of the title compound, are valued as versatile intermediates for liquid crystal synthesis. ossila.com The rigid phenyl ring of this compound provides the necessary structural rigidity. The fluorine and bromine substituents introduce strong dipole moments into the molecule, which can enhance the intermolecular forces required to form ordered mesophases (e.g., nematic or smectic phases). google.comnih.gov By chemically modifying the thioamide group to attach long alkyl or alkoxy chains, researchers can create the elongated, anisotropic molecular geometries that are essential for liquid crystal formation. nih.gov The specific combination of fluoro and bromo substituents can also be used to fine-tune key properties of the resulting liquid crystal material, such as its clearing point, viscosity, and dielectric anisotropy. google.com
Utilization in Polymer Chemistry for Materials with Engineered Chemical Functionality
The thioamide functional group is a versatile handle for polymer chemistry, enabling the creation of advanced materials with engineered properties. Recent breakthroughs have demonstrated that thioamides can undergo direct radical copolymerization with various vinyl monomers. acs.org This process allows for the incorporation of thioamide units directly into a polymer backbone, creating novel vinyl polymers that contain degradable thioether linkages. acs.org The ability to create polymers that can degrade under specific conditions is highly desirable for applications in biomedicine (e.g., drug delivery) and for developing more sustainable materials.
This synthetic approach provides a route to a wide array of functional polymers, including gradient copolymers and block copolymers. acs.org Furthermore, thiolated polymers, or "thiomers," are known for their unique properties, such as a high capacity for binding metal ions and the ability to form smart drug delivery systems that respond to the reductive environment found in tumors. nih.gov The presence of the thioamide group in this compound means it can serve as a functional monomer. Polymerizing this compound or its derivatives could lead to materials that combine the inherent properties of the bromo-fluoro-phenyl group (e.g., hydrophobicity, refractive index) with the unique chemical reactivity and degradability conferred by the thioamide-derived backbone. This opens possibilities for creating specialized materials for coatings, advanced plastics, and functional hybrid materials. acs.org
Future Research Directions and Unexplored Avenues for 4 Bromo 3 Fluorobenzene 1 Carbothioamide
Development of More Efficient and Sustainable Synthetic Methodologies
The synthesis of thioamides, including 4-Bromo-3-fluorobenzene-1-carbothioamide, has traditionally relied on methods that can be resource-intensive and generate significant waste. Future research must prioritize the development of more efficient and environmentally benign synthetic strategies.
Current research into thioamide synthesis highlights several promising avenues. Mechanochemical methods, which use mechanical force to drive reactions, often in the absence of bulk solvents, represent a significant step towards greener chemistry. rsc.orgrsc.org The use of Lawesson's reagent under liquid-assisted grinding (LAG) conditions has proven effective for a variety of carboxamides and could be adapted for the thionation of the corresponding 4-bromo-3-fluorobenzamide. rsc.orgrsc.org Another sustainable approach involves the use of elemental sulfur as the sulfur source, often in conjunction with catalysts or greener solvents like water. researchgate.net These methods avoid the use of more hazardous thionating agents.
Future investigations should focus on optimizing these green methodologies for the specific synthesis of this compound. This includes exploring novel catalytic systems, such as those based on earth-abundant metals, and investigating continuous flow processes. Flow chemistry offers benefits such as improved heat and mass transfer, enhanced safety for exothermic reactions, and the potential for straightforward scalability.
Table 1: Comparison of Potential Sustainable Synthetic Methods
| Methodology | Potential Advantages | Key Research Focus for this compound |
|---|---|---|
| Mechanochemistry | Reduced solvent use, mild reaction conditions, potential for new polymorphs. rsc.orgrsc.org | Optimization of milling parameters (frequency, ball/jar material) and liquid-assisted grinding additives. |
| Catalytic Sulfurization | Use of elemental sulfur, compatibility with various functional groups. researchgate.net | Development of a selective catalyst that is effective for the halogen-substituted substrate and is recyclable. |
| Flow Chemistry | Enhanced safety, precise control over reaction parameters, ease of scale-up. | Designing a flow reactor setup for the thionation step and integrating it with purification modules. |
Application of Advanced In Situ Spectroscopic Probes for Reaction Monitoring
To fully optimize the synthetic methodologies described above, a detailed understanding of reaction kinetics, intermediates, and potential side-product formation is essential. Advanced in situ spectroscopic techniques offer a window into the reaction as it happens, providing real-time data without the need for sampling. mdpi.com
For the synthesis of this compound, fiber-optic coupled Fourier Transform Infrared (FTIR) spectroscopy is a powerful tool. mdpi.com By inserting an Attenuated Total Reflection (ATR) probe directly into the reaction vessel, it is possible to monitor the disappearance of the starting amide and the appearance of the thioamide functional group, tracking concentration changes in real-time. mdpi.com This "molecular video" can help identify reaction endpoints precisely and reveal the presence of transient intermediates. mdpi.com Similarly, Raman spectroscopy can provide complementary information, particularly for sulfur-containing bonds. For mechanochemical synthesis, ex situ or specialized in situ Powder X-ray Diffraction (PXRD) can be used to monitor changes in the solid state, such as phase transitions or the formation of crystalline intermediates and products. rsc.orgrsc.org
Table 2: Potential In Situ Spectroscopic Probes for Synthesis Monitoring
| Technique | Information Gained | Application Focus |
|---|---|---|
| FTIR-ATR | Real-time concentration of reactants, intermediates, and products; reaction kinetics. mdpi.com | Monitoring the conversion of the C=O bond of the amide to the C=S bond of the thioamide. |
| Raman Spectroscopy | Complementary vibrational data, strong signals for C=S and aromatic rings. | Elucidating structural changes and confirming product formation, especially in aqueous media. |
| Powder X-ray Diffraction (PXRD) | Crystalline phase identification, detection of polymorphs, reaction progress in solid state. rsc.orgrsc.org | Monitoring mechanochemical synthesis to understand phase changes during milling. |
Expansion of Theoretical Modeling to Complex Biological Systems and Dynamic Processes
Computational chemistry and theoretical modeling are indispensable tools for predicting molecular properties and interactions, thereby guiding experimental work. For this compound, whose properties are heavily influenced by its halogen substituents, theoretical studies are particularly valuable.
Future research should employ high-level Density Functional Theory (DFT) calculations to thoroughly characterize the molecule's electronic structure, molecular electrostatic potential (MEP), and vibrational spectra. mdpi.comresearchgate.net MEP calculations can visualize the σ-hole on the bromine atom, a region of positive electrostatic potential that can engage in strong, directional non-covalent interactions known as halogen bonds. researchgate.net Understanding these interactions is crucial, as they play a significant role in drug-receptor binding and crystal engineering. mdpi.comnih.gov
Beyond static models of the isolated molecule, research should extend to simulating its behavior in complex environments. Molecular Dynamics (MD) simulations can model the dynamic interactions of this compound with solvent molecules, lipid bilayers, or the active site of a target protein. This can provide insights into its solubility, membrane permeability, and binding modes, which are critical for drug design. acs.org
Table 3: Theoretical Modeling Approaches and Their Applications
| Modeling Technique | Key Insights | Research Goal for this compound |
|---|---|---|
| Density Functional Theory (DFT) | Electronic properties, σ-hole characterization, interaction energies. mdpi.comresearchgate.net | To predict its reactivity and capacity for forming halogen bonds with biological targets. |
| Molecular Dynamics (MD) | Dynamic behavior in solution, interaction with membranes and proteins. acs.org | To simulate its pharmacokinetic properties and binding stability within a target active site. |
| Quantum Mechanics/Molecular Mechanics (QM/MM) | High-accuracy modeling of reactions and interactions in a biological environment. | To elucidate enzymatic mechanisms or detailed binding interactions where bond making/breaking occurs. |
Identification of Novel Biological Targets and Elucidation of Undiscovered Mechanistic Pathways
The thioamide group is a well-regarded bioisostere of the amide bond, capable of altering a molecule's physicochemical properties, such as hydrogen bonding capacity and metabolic stability. nih.gov This makes this compound an intriguing candidate for biological screening and drug discovery.
Future research should focus on screening this compound against a wide range of biological targets. Given its structure, it could serve as a fragment or lead compound for inhibitors of enzymes that process amide-containing substrates, such as proteases or kinases. The unique electronic environment created by the fluorine and bromine atoms could lead to novel binding interactions and unexpected selectivity profiles. For instance, related substituted thiazolidinones have been investigated as potential inhibitors of enzymes in the essential rhamnose biosynthetic pathway of Mycobacterium tuberculosis. nih.gov
Furthermore, the compound can serve as a key intermediate for the synthesis of more complex bioactive molecules. researchgate.netatlantis-press.com The bromine and thioamide functionalities offer versatile chemical handles for elaboration. Research should explore its use in building libraries of related compounds to probe structure-activity relationships (SAR) for newly identified targets. Elucidating the precise mechanism of action for any identified bioactive derivatives will be a critical subsequent step, likely involving a combination of biochemical assays, structural biology, and the theoretical modeling techniques discussed previously.
Design and Synthesis of Next-Generation Functional Materials Utilizing the this compound Scaffold
The incorporation of fluorine and bromine into aromatic rings can profoundly influence the bulk properties of materials, leading to applications in electronics, polymer science, and liquid crystals. researchgate.netman.ac.uk The this compound scaffold is a promising building block for such next-generation functional materials.
The presence of multiple, distinct halogen atoms allows for selective, site-specific cross-coupling reactions, making it a versatile building block for constructing complex organic materials. ossila.com The strong dipole moment and potential for intermolecular interactions (including hydrogen and halogen bonds) could be exploited in the design of organic ferroelectrics or non-linear optical materials.
Future research should investigate the polymerization of monomers derived from this compound. The resulting fluorinated polymers could exhibit desirable properties such as high thermal stability, chemical resistance, and low surface energy. man.ac.uk Another unexplored avenue is its use in the synthesis of novel liquid crystals, where the molecule's shape and polarity are critical determinants of mesophase behavior. researchgate.netossila.com The thioamide group itself can be used to coordinate with metal ions, opening the door to creating novel coordination polymers or metal-organic frameworks (MOFs) with unique catalytic or sensing capabilities.
Table 4: Potential Applications in Functional Materials
| Material Class | Potential Property | Research Direction |
|---|---|---|
| Fluoropolymers | High thermal stability, chemical resistance, hydrophobicity. man.ac.uknih.gov | Synthesis of vinyl or ethynyl (B1212043) derivatives of the scaffold for subsequent polymerization. |
| Liquid Crystals | Specific mesophase behavior due to molecular polarity and shape. researchgate.net | Elaboration of the scaffold to create rod-like or disc-like molecules and study their phase transitions. |
| Organic Semiconductors | Tunable electronic properties through functionalization. | Incorporation into conjugated systems for evaluation in devices like Organic Field-Effect Transistors (OFETs). |
| Coordination Polymers/MOFs | Porosity, catalytic activity, sensing capabilities. | Using the thioamide sulfur and potentially the aromatic system to coordinate with various metal centers. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
